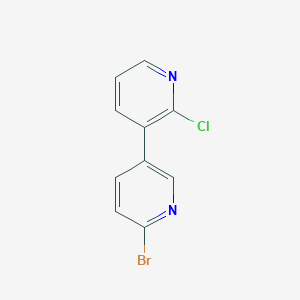

6'-Bromo-2-chloro-3,3'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(2-chloropyridin-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-9-4-3-7(6-14-9)8-2-1-5-13-10(8)12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJELTIZOKPTJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=CN=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654757 |

Source

|

| Record name | 6'-Bromo-2-chloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-03-3 |

Source

|

| Record name | 6'-Bromo-2-chloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Strategic Guide to 6'-Bromo-2-chloro-3,3'-bipyridine: Synthesis, Reactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic value of a molecular scaffold is defined by its versatility. 6'-Bromo-2-chloro-3,3'-bipyridine (CAS 942206-03-3) epitomizes this principle. It is not merely a heterocyclic compound but a precisely engineered building block offering two distinct and orthogonally reactive halogen atoms. This guide provides an in-depth technical exploration of this reagent, moving beyond simple specifications to elucidate the causality behind its synthesis, its nuanced reactivity, and its proven applications, enabling researchers to harness its full synthetic potential.

The core utility of 6'-Bromo-2-chloro-3,3'-bipyridine lies in the differential reactivity of its carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, following the general reactivity trend of C-I > C-Br > C-OTf > C-Cl.[1] This reactivity gap allows for selective functionalization, where the bromine can be targeted under milder conditions while the chlorine remains intact for a subsequent, different coupling reaction. This built-in, two-step synthetic capability makes it an exceptionally efficient precursor for generating complex, unsymmetrical bipyridine derivatives, which are privileged structures in numerous areas of research.[2]

Section 1: Molecular Profile and Physicochemical Characteristics

Accurate identification and characterization are the foundation of any successful synthetic endeavor. While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 6'-Bromo-2-chloro-3,3'-bipyridine

| Property | Value | Source / Notes |

| CAS Number | 942206-03-3 | User-provided. Note: Some suppliers list this structure under CAS 942206-04-4.[3][4] |

| Molecular Formula | C₁₀H₆BrClN₂ | [5] |

| Molecular Weight | 269.53 g/mol | [5] |

| Appearance | Expected to be a solid (e.g., crystalline powder or solid). | Based on similar bipyridine compounds.[6] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | Based on related structures.[6] |

| SMILES | ClC1=NC=CC=C1C2=CC=C(Br)N=C2 | [5] |

| InChI Key | VHZRDSCPWVOYIE-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization (Predicted)

No experimental NMR spectra for this specific compound are publicly available. However, based on established principles and data from similar substituted bipyridines, a predicted spectrum can be outlined. The 1H NMR would show complex splitting patterns in the aromatic region (typically 7.0-9.0 ppm). In the 13C NMR spectrum, ten distinct aromatic carbon signals would be expected, with carbons attached to halogens showing characteristic shifts.

Section 2: Proposed Synthesis of the Core Scaffold

The synthesis of unsymmetrical 3,3'-bipyridines is most effectively achieved through transition-metal-catalyzed cross-coupling reactions.[7][8] A robust and logical approach for synthesizing 6'-Bromo-2-chloro-3,3'-bipyridine involves a Suzuki-Miyaura coupling between a suitable bromopyridine and a chloropyridylboronic acid derivative.

Detailed Protocol: Suzuki Coupling for Scaffold Synthesis

This protocol describes a general and reliable method for the synthesis of the title compound based on established Suzuki-Miyaura coupling procedures.[9][10]

Materials:

-

2-Chloro-3-pyridylboronic acid pinacol ester (1.0 equiv)

-

3-Bromo-6-iodopyridine (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-3-pyridylboronic acid pinacol ester, 3-Bromo-6-iodopyridine, Pd(PPh₃)₄, and anhydrous K₂CO₃.

-

Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

-

Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Section 3: The Principle of Orthogonal Reactivity

The synthetic power of 6'-Bromo-2-chloro-3,3'-bipyridine stems from the ability to selectively functionalize its two halogenated positions. The C(6')-Br bond is more susceptible to oxidative addition by a Pd(0) catalyst than the C(2)-Cl bond.[1] This allows for a stepwise diversification strategy.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is optimized for selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact.

Materials:

-

6'-Bromo-2-chloro-3,3'-bipyridine (1.0 equiv)

-

Aryl- or Heteroarylboronic Acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

-

Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 equiv)

-

Dimethoxyethane (DME)

Procedure:

-

Setup: In a Schlenk tube under argon, combine the bipyridine, boronic acid, and Pd(PPh₃)₄.

-

Reagent Addition: Add DME, followed by the aqueous Na₂CO₃ solution.

-

Reaction: Heat the mixture to 85 °C and stir for 12-24 hours. Monitor by LC-MS.

-

Work-up & Purification: After cooling, extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C-Br Position

This procedure details the introduction of a nitrogen nucleophile selectively at the C-Br position.[7][11]

Materials:

-

6'-Bromo-2-chloro-3,3'-bipyridine (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous

Procedure:

-

Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Reagent Addition: Add the bipyridine and anhydrous toluene. Finally, add the amine.

-

Reaction: Seal the tube and heat to 90-100 °C with vigorous stirring. Monitor reaction completion by TLC or LC-MS.

-

Work-up & Purification: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 3: Subsequent Suzuki Coupling at the C-Cl Position

After functionalizing the C-Br position, the less reactive C-Cl bond can be targeted, typically requiring a more active catalyst system.[8][12]

Materials:

-

6'-(Aryl)-2-chloro-3,3'-bipyridine (from Protocol 1) (1.0 equiv)

-

Arylboronic Acid (1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

-

Toluene/Water (10:1 v/v), degassed

Procedure:

-

Setup: To an oven-dried Schlenk tube under argon, add Pd(OAc)₂, SPhos, and K₃PO₄.

-

Reagent Addition: Add the 2-chloro-bipyridine substrate and the second boronic acid. Add the degassed toluene/water solvent system.

-

Reaction: Stir the mixture at 100-110 °C for 18-24 hours.

-

Work-up & Purification: Follow the standard work-up and purification procedure as described in the previous protocols.

Section 4: Applications in Drug Discovery and Materials Science

The 3,3'-bipyridine scaffold is a recognized privileged structure in medicinal chemistry.[13] Its ability to act as a rigid linker and engage in specific hydrogen bonding and π-stacking interactions makes it a valuable core for designing enzyme inhibitors and receptor modulators. The orthogonal handles of 6'-Bromo-2-chloro-3,3'-bipyridine allow for the rapid generation of diverse chemical libraries for screening. For instance, it can be used to synthesize analogs of compounds investigated as inhibitors of oncogenic kinases or modulators of central nervous system receptors.[14]

In materials science, bipyridine derivatives are fundamental ligands in coordination chemistry, used to create metal complexes with specific photophysical or catalytic properties.[2] The ability to introduce different functional groups at the 2- and 6'-positions allows for fine-tuning of the electronic properties of the resulting ligands, which is critical for applications in areas like organic light-emitting diodes (OLEDs) and solar cells.

Section 5: Safety and Handling

As with all halogenated aromatic compounds, 6'-Bromo-2-chloro-3,3'-bipyridine should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Toxicity: While specific toxicity data is unavailable, related compounds are classified as acute oral toxins and can cause serious eye damage.[3] Treat this compound with similar precautions.

References

-

BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.

-

BenchChem. (2025). Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol.

-

BenchChem. (2025). Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.

-

BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.

-

Goujon, G. et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.

-

BenchChem. (2025). The Discovery of Novel 3,3'-Bipyridine, 1-Oxide Derivatives: A Technical Guide for Drug Development Professionals.

-

BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N -.

-

ResearchGate. (n.d.). Literature examples of Suzuki–Miyaura cross-coupling reactions of....

-

Sigma-Aldrich. (n.d.). 6-Bromo-6'-chloro-3,3'bipyridine AldrichCPR 942206-04-4.

-

Dherange, B. D. et al. (2024). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. PMC.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

-

BLDpharm. (n.d.). 942206-03-3|6'-Bromo-2-chloro-3,3'-bipyridine.

-

BenchChem. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

-

Dherange, B. D. et al. (2024). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. ACS Publications.

-

MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.

-

Organic Syntheses. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl).

-

ChemSpider. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.

-

MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.

-

Sigma-Aldrich. (n.d.). 6-Bromo-2-chloro-4-iodopyridin-3-amine AldrichCPR 1138444-29-7.

-

BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.

-

ChemScene. (n.d.). 1211591-93-3 | 6-Bromo-2-chloro-3-fluoropyridine.

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

-

Google Patents. (n.d.). US11813246B2 - Pharmaceutical composition.

-

CymitQuimica. (n.d.). CAS 942206-15-7: 5,6′-Dibromo-3,3′-bipyridine.

-

BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

-

Housecroft, C. E. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.

-

Fisher Scientific. (2009). Safety Data Sheet.

-

Taylor & Francis. (n.d.). Bipyridine – Knowledge and References.

-

Google Patents. (n.d.). US11325906B2 - Chemical compounds.

-

Matrix Fine Chemicals. (n.d.). 6-BROMO-6'-CHLORO-3,3'-BIPYRIDINE | CAS 942206-04-4.

-

Department of Medicinal Chemistry. (n.d.). Patent applications.

-

ECHEMI. (n.d.). 3-Bromo-6-chloro-2-methoxypyridine SDS, 1211526-62-3 Safety Data Sheets.

-

Havelková, M. et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.

-

ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.

-

Proudfoot, J. (n.d.). Publications & Patents.

-

Curia Global. (n.d.). Selected Publications and Patents from 2005–2019.

Sources

- 1. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. preprints.org [preprints.org]

- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 [chemicalbook.com]

6'-Bromo-2-chloro-3,3'-bipyridine: A Privileged Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary

In the sophisticated landscape of modern drug discovery and materials science, the strategic design of heterocyclic building blocks is paramount. 6'-Bromo-2-chloro-3,3'-bipyridine (CAS 942206-03-3) emerges as a highly privileged, dual-halogenated scaffold. Characterized by two distinct pyridine rings linked at the 3,3'-positions, this molecule offers a non-coplanar geometry and unique coordination properties. More importantly, the presence of two different halogens (bromine and chlorine) in distinct electronic environments enables precise, site-selective orthogonal cross-coupling. This technical whitepaper explores the structural properties, the causality behind its reactivity, and provides self-validating experimental protocols for its functionalization.

Structural and Physicochemical Properties

The 3,3'-bipyridine core is a versatile nitrogen-containing heterocycle that serves as a crucial building block in the construction of biologically active molecules and supramolecular architectures [2]. Unlike the more common 2,2' or 4,4' isomers, the 3,3'-linkage imparts a flexible, non-coplanar arrangement of the pyridine rings, which is highly sought after in the design of kinase inhibitors and advanced ligands [2].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 6'-Bromo-2-chloro-3,3'-bipyridine |

| CAS Registry Number | 942206-03-3 [1] |

| Molecular Formula | C₁₀H₆BrClN₂ |

| Molecular Weight | 269.53 g/mol |

| Core Scaffold | 3,3'-Bipyridine |

| Primary Reactive Site | C6' (Bromine) - Kinetically favored |

| Secondary Reactive Site | C2 (Chlorine) - Latent electrophile |

The Causality of Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand why a reaction occurs, rather than merely observing that it occurs. The power of 6'-Bromo-2-chloro-3,3'-bipyridine lies in its capacity for orthogonal cross-coupling [3].

The causality behind this site-selectivity is rooted in the bond dissociation energies (BDE) and the oxidative addition kinetics of palladium(0) catalysts. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, the oxidative addition of Pd(0) into the C-Br bond at the 6'-position is kinetically favored at lower temperatures (e.g., 80°C).

The 2-chloro position remains completely inert under these mild conditions. It survives the initial coupling to serve as a latent electrophilic handle. Once the 6'-position is functionalized, the 2-chloro group can be activated under more forcing conditions (e.g., elevated temperatures, stronger bases, or specialized ligands like XPhos) for a subsequent Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (S_NAr).

Caption: Logical workflow of orthogonal functionalization leveraging the reactivity differential between C-Br and C-Cl.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . By integrating in-process analytical monitoring, the chemist can definitively prove the success of each step before proceeding.

The Diagnostic Power of Isotope Patterns

A self-validating workflow for this scaffold relies heavily on Liquid Chromatography-Mass Spectrometry (LC-MS). The starting material exhibits a complex mass spectrum due to the natural isotopic distribution of bromine (~1:1 ratio of ⁷⁹Br:⁸¹Br) and chlorine (~3:1 ratio of ³⁵Cl:³⁷Cl).

A successful mono-coupling at the 6'-position is validated by the complete disappearance of the 1:1 bromine isotopic pattern , while the 3:1 chlorine pattern is strictly retained in the intermediate's mass spectrum. If the 1:1 pattern persists, the reaction is incomplete; if no halogen pattern is observed, catastrophic over-coupling has occurred.

Caption: Self-validating experimental workflow utilizing LC-MS isotopic pattern recognition as a gating mechanism.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling (6'-Position)

Objective: Chemoselective arylation of the C-Br bond while preserving the C-Cl bond.

-

Preparation: In an oven-dried Schlenk flask under nitrogen, add 6'-Bromo-2-chloro-3,3'-bipyridine (1.0 equiv) and the desired aryl boronic acid (1.05 equiv). Causality note: Strict stoichiometric control (1.05 eq) prevents off-target activation of the C-Cl bond.

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

-

Solvent: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1, 0.2 M).

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Validation: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the 1:1 Br isotope pattern is fully extinguished and the 3:1 Cl pattern is intact.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Late-Stage Buchwald-Hartwig Amination (2-Position)

Objective: Functionalization of the latent C-Cl bond.

-

Preparation: To a dry vial under nitrogen, add the mono-coupled intermediate from Protocol 1 (1.0 equiv) and the target primary or secondary amine (1.5 equiv).

-

Catalyst System: Add Pd₂(dba)₃ (0.05 equiv), XPhos ligand (0.1 equiv), and NaOtBu (2.0 equiv). Causality note: XPhos is specifically chosen for its bulky, electron-rich nature, which accelerates the difficult oxidative addition into the aryl chloride bond.

-

Solvent: Add anhydrous Toluene (0.1 M).

-

Reaction: Seal the vial and heat to 100°C for 12 hours.

-

Validation: Monitor via LC-MS until the 3:1 Cl isotope pattern is entirely consumed, indicating full conversion to the aminated product.

-

Workup: Filter through a pad of Celite, concentrate, and purify via preparative HPLC.

Applications in Advanced Therapeutics

The ability to sequentially decorate the 3,3'-bipyridine core makes 6'-Bromo-2-chloro-3,3'-bipyridine an invaluable asset. In oncology, this scaffold is frequently utilized to construct ATP-competitive kinase inhibitors. The 6'-aryl group can be tuned to occupy the hydrophobic pocket of a kinase, while the 2-amino substituent can be engineered to interact with the solvent-exposed region or hinge-binding motifs. Furthermore, its unique coordination geometry is highly prized in the development of metal-organic frameworks (MOFs) and phosphorescent OLED materials [2].

References

- Title: CAS 942206-03-3 6-Bromo-2'-chloro-[3,3']-bipyridine Source: BOC Sciences URL

- Title: Theoretical and Computational Exploration of 3,3'-Bipyridine Ligands: A Technical Guide Source: BenchChem URL

- Title: ChemInform Abstract: Regioselective Syntheses of 2,3-Substituted Pyridines by Orthogonal Cross-Coupling Strategies Source: ResearchGate URL

Foreword: The Strategic Value of 6'-Bromo-2-chloro-3,3'-bipyridine

An In-depth Technical Guide: Commercial Sourcing and Synthetic Considerations for 6'-Bromo-2-chloro-3,3'-bipyridine

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. 6'-Bromo-2-chloro-3,3'-bipyridine (CAS No. 942206-03-3) represents a class of highly valuable, functionalized heterocyclic scaffolds. Its utility is rooted in the electronically distinct and sterically defined arrangement of its pyridine rings and halogen substituents. The presence of both a bromine and a chlorine atom at specific positions (6' and 2, respectively) provides orthogonal handles for sequential, site-selective cross-coupling reactions. This enables the construction of complex molecular architectures with a high degree of precision, making it an indispensable intermediate for synthesizing novel pharmaceutical agents, bespoke ligands for catalysis, and advanced organic materials. This guide provides a field-proven perspective on navigating the commercial procurement and synthetic considerations for this key reagent.

Part 1: The Commercial Supplier Landscape

Procuring specialty reagents like 6'-Bromo-2-chloro-3,3'-bipyridine involves more than a simple catalog search. It requires careful vetting of suppliers for quality, consistency, and accurate chemical identity. A critical point of caution is the potential for confusion with structural isomers. For instance, 6-Bromo-6'-chloro-3,3'-bipyridine (CAS No. 942206-04-4) is a distinct isomer that is also commercially available and can be easily mistaken if not carefully verified by its CAS number.[1]

The following table summarizes known commercial sources for the correct target compound, 6'-Bromo-2-chloro-3,3'-bipyridine .

Table 1: Commercial Sources for 6'-Bromo-2-chloro-3,3'-bipyridine (CAS: 942206-03-3)

| Supplier | Product/Catalog Number | CAS Number | Purity/Specification | Availability Notes |

| BLD Pharmatech | Not specified | 942206-03-3 | Not specified | Listed as a primary product.[2] |

Note: Researchers must always confirm the specific CAS number (942206-03-3) with the supplier before purchase to ensure the correct isomer is procured. Availability and specifications are subject to change and require direct confirmation.

Part 2: Ensuring Scientific Integrity: Quality Control and Analytical Validation

The success of a multi-step synthesis is contingent upon the quality of its starting materials. For a molecule intended for drug development or advanced material applications, accepting a reagent based solely on the label is a significant risk.

The Certificate of Analysis (CoA): A Non-Negotiable Requirement

A comprehensive CoA is the first line of defense in quality assurance. When procuring 6'-Bromo-2-chloro-3,3'-bipyridine, the CoA must be scrutinized for the following data:

-

Structural Confirmation (¹H and ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is the gold standard for structural elucidation. The spectra must be consistent with the assigned structure, showing the correct number of signals, chemical shifts, and coupling patterns characteristic of the 3,3'-bipyridine core with its specific substitution.

-

Molecular Weight Verification (Mass Spectrometry): MS data confirms that the compound has the correct molecular weight (269.53 g/mol ).[1][2]

-

Purity Assessment (HPLC/GC): Chromatographic methods provide a quantitative measure of purity, separating the main compound from any residual starting materials, by-products, or isomers. A purity level of ≥97% is typically acceptable for early-stage research, but this threshold may be higher for GMP applications.

It is noteworthy that some suppliers, like Sigma-Aldrich for their "AldrichCPR" collection, explicitly state that they do not collect analytical data and that the buyer assumes full responsibility for confirming identity and purity. This underscores the importance of in-house validation or third-party testing if a comprehensive CoA is not provided.

Part 3: Strategic Sourcing: Custom Synthesis and Scale-Up

When catalog quantities are insufficient, or a higher, documented purity is required, custom synthesis becomes the most logical path forward. Engaging a Contract Research Organization (CRO) or a specialized custom synthesis provider is a project in itself, requiring clear communication and technical oversight.

A Proven Workflow for Custom Synthesis Management

The following workflow outlines a robust process for managing a custom synthesis project, ensuring clarity and mitigating risk from inception to delivery.

Caption: A phased workflow for managing custom synthesis projects.

Synthetic Strategy: A Mechanistic Perspective

The synthesis of functionalized bipyridines is well-established, with palladium-catalyzed cross-coupling reactions being the most prevalent and versatile methods.[3] Strategies like Suzuki, Stille, and Negishi couplings are commonly employed.[3] The choice of reaction depends on the stability and availability of the precursors. For 6'-Bromo-2-chloro-3,3'-bipyridine, a logical retrosynthetic disconnection points to the coupling of two distinct pyridine fragments.

Caption: Retrosynthetic analysis via a cross-coupling disconnection.

This approach involves creating a carbon-carbon bond between the 3-positions of the two pyridine rings. One fragment would be activated as a boronic acid/ester (for Suzuki coupling) or an organostannane (for Stille coupling), while the other would possess a leaving group (a second halogen) at the corresponding position to facilitate the coupling. The synthesis of such precursors is a non-trivial process but is well within the capabilities of experienced synthetic chemistry teams.[4]

Conclusion

The procurement of 6'-Bromo-2-chloro-3,3'-bipyridine is a task that requires both diligence and technical insight. While this key intermediate is commercially available from a limited number of specialized suppliers, researchers must exercise extreme caution to ensure they are ordering the correct structural isomer (CAS 942206-03-3). Rigorous inspection of the Certificate of Analysis is mandatory to validate the material's identity and purity. For needs beyond catalog availability, custom synthesis provides a reliable path for obtaining larger quantities or material with higher specifications, provided the project is managed through a structured and technically-sound workflow. Ultimately, the integrity of the starting material is the foundation upon which successful research and development are built.

References

-

6-BROMO-6'-CHLORO-3,3'-BIPYRIDINE | CAS 942206-04-4. Matrix Fine Chemicals. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

-

Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Royal Society of Chemistry. [Link]

Sources

- 1. 6-BROMO-6'-CHLORO-3,3'-BIPYRIDINE | CAS 942206-04-4 [matrix-fine-chemicals.com]

- 2. 942206-03-3|6'-Bromo-2-chloro-3,3'-bipyridine|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

Halogenated Bipyridine Intermediates: Precision Synthesis for Agrochemical Scaffolds

Executive Summary

The 2,2'-bipyridine scaffold has long been a cornerstone of agrochemistry, most notably as the core pharmacophore in non-selective contact herbicides like Diquat and Paraquat. However, modern crop protection demands have shifted focus toward halogenated bipyridine intermediates . These functionalized scaffolds—specifically 6,6'-dibromo-2,2'-bipyridine and 5,5'-dichloro-2,2'-bipyridine —serve as versatile "click" handles for constructing complex fungicidal metallo-organics and supramolecular delivery systems.

This technical guide outlines the precision synthesis, purification, and downstream application of these critical intermediates, moving beyond archaic vapor-phase methods to scalable, transition-metal-catalyzed protocols.

Part 1: Strategic Importance of Halogenated Bipyridines

The Shift from End-Products to Building Blocks

While historically viewed as final active ingredients (AIs), bipyridines are now valued as ligand-enabled scaffolds . The introduction of halogen atoms at the ortho (6,6') or meta (5,5') positions breaks the symmetry of the molecule, allowing for:

-

Regioselective Functionalization: The C-X bond (where X = Br, Cl) allows for subsequent Suzuki-Miyaura or Sonogashira couplings to introduce lipophilic tails or specific receptor-binding motifs.

-

Metallo-Agrochemicals: Halogenated derivatives modulate the electronic properties (HOMO-LUMO gap) of metal complexes (e.g., Cu(II), Zn(II)), enhancing the stability and bioavailability of fungicidal coordination compounds [1].

-

Supramolecular Delivery: 6,6'-substituted bipyridines are precursors for self-assembling macrocycles used in controlled-release herbicide formulations [2].

Structural Activity Relationships (SAR)

| Intermediate | Substitution Site | Electronic Effect | Agrochemical Utility |

| 6,6'-Dibromo-2,2'-bipyridine | Ortho to Nitrogen | Steric bulk, electron-withdrawing | Precursor for macrocyclic rotaxanes; sterically hindered metal complexes. |

| 5,5'-Dichloro-2,2'-bipyridine | Meta to Nitrogen | Moderate electron-withdrawing | Precursor for asymmetric ligands; fine-tuning redox potentials in herbicides. |

| 4,4'-Dibromo-2,2'-bipyridine | Para to Nitrogen | Conjugation extension | Extended pi-systems for photo-active fungicides. |

Part 2: Synthesis Protocols

Critical Analysis of Methodologies

Traditional synthesis relied on the Ullmann coupling of 2-bromopyridine using copper bronze at extreme temperatures (>200°C), often resulting in low yields (<40%) and difficult purification due to tar formation.

Modern Recommendation: The Ni(0)-mediated homocoupling or Pd-catalyzed oxidative coupling offers superior reproducibility, milder conditions, and scalability.

Protocol: Ni(0)-Mediated Synthesis of 6,6'-Dibromo-2,2'-bipyridine

This protocol utilizes a reductive homocoupling strategy, superior to the oxidative approach for preserving halogen functionality.

Target: 6,6'-Dibromo-2,2'-bipyridine Starting Material: 2,6-Dibromopyridine Mechanism: Ni(0) oxidative addition followed by disproportionation.

Materials & Reagents

-

Substrate: 2,6-Dibromopyridine (98% purity)

-

Catalyst: Bis(triphenylphosphine)nickel(II) chloride [NiCl₂(PPh₃)₂] (10 mol%)

-

Reductant: Zinc dust (activated with HCl, 1.2 equiv)

-

Additive: Tetraethylammonium iodide (Et₄NI) (1.0 equiv) - Critical for accelerating electron transfer.

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Activation: In a flame-dried 3-neck round bottom flask under Argon, suspend Zn dust (15 mmol) in anhydrous THF (20 mL). Add 2 drops of 1,2-dibromoethane and heat to reflux for 5 minutes to activate the zinc surface.

-

Catalyst Formation: Cool to room temperature. Add NiCl₂(PPh₃)₂ (1.0 mmol) and Et₄NI (10 mmol). Stir until the solution turns a characteristic deep red/brown (indicating Ni(0) species generation).

-

Addition: Dissolve 2,6-dibromopyridine (10 mmol) in THF (10 mL). Add this solution dropwise to the catalyst mixture over 30 minutes. Note: Exothermic reaction; maintain temp <40°C.

-

Reaction: Stir at 50°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.7) should disappear, replaced by the dimer product (Rf ~0.4).

-

Quench & Workup: Pour the mixture into 5% aqueous NH₄OH (to sequester zinc salts). Extract with Dichloromethane (3 x 50 mL).

-

Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo. Recrystallize from hot ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).

Expected Yield: 75-85% Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 8.60 (dd, 2H), 7.70 (t, 2H), 7.55 (dd, 2H).

Visualization: Ni-Catalyzed Homocoupling Pathway

The following diagram illustrates the catalytic cycle for the dimerization of 2,6-dibromopyridine.

Caption: Catalytic cycle for the Ni(0)-mediated homocoupling of 2,6-dibromopyridine. The zinc reductant is essential for regenerating the active Ni(0) species.

Part 3: Agrochemical Applications & Mode of Action[1][2]

Downstream Synthesis: Diquat Analogs

The 2,2'-bipyridine core is the precursor to Diquat (1,1'-ethylene-2,2'-bipyridyldiylium). Halogenated intermediates allow for the synthesis of lipophilic Diquat analogs that can penetrate waxy leaf cuticles more effectively before metabolizing into the active cation.

Synthesis:

-

Bridging: React 2,2'-bipyridine with 1,2-dibromoethane (reflux in ethanol).

-

Ion Exchange: Convert bromide salt to chloride for solubility.

Mode of Action (MoA): Photosystem I Diversion

Bipyridylium herbicides (viologens) function as "electron thieves" in the chloroplast.[1] Understanding this mechanism is crucial for designing analogs that resist resistance mechanisms.

-

Interception: The dication accepts an electron from Photosystem I (Ferredoxin) .[2]

-

Radical Formation: Forms a stable, blue/green radical cation.

-

Redox Cycling: The radical reacts instantly with molecular Oxygen (O₂).

-

Damage: This generates Superoxide (O₂⁻) and subsequently Hydroxyl radicals (OH•), which destroy cell membranes via lipid peroxidation [3].[3]

Caption: The "Redox Cycling" mechanism of bipyridyl herbicides. The herbicide acts as a catalyst for ROS generation, requiring light and oxygen to function.

Part 4: Safety & Handling of Halogenated Pyridines

Working with halogenated bipyridines requires strict adherence to safety protocols due to their potential neurotoxicity and skin sensitizing properties.

-

Inhalation Hazard: Halogenated pyridines can be severe respiratory irritants. All weighing and transfer must occur in a certified fume hood.

-

Skin Contact: Many bipyridines are readily absorbed through the skin. Use Nitrile gloves (double-gloving recommended for organozinc steps).

-

Waste Disposal: Zinc residues from the Ni-coupling protocol are heavy metal waste. Aqueous layers containing pyridine derivatives must be segregated as halogenated organic waste, not general aqueous waste.

References

-

Kpomah, B., et al. (2021).[4] "3D Series Metal Complexes Containing Schiff Base Ligand with 2,2'-Bipyridine: Synthesis, Characterization and Assessment of Antifungal Activity." Chemical Science International Journal.[4] Available at: [Link]

-

Lewis, J.E.M., et al. (2011). "High yielding synthesis of 2,2′-bipyridine macrocycles, versatile intermediates in the synthesis of rotaxanes." Chemical Science. Available at: [Link]

-

Diquat Mode of Action. (2025). Wikipedia. Available at: [Link]

-

Thibault, M.E., et al. (2007). "An Improved Synthesis of 6,6′-Diamino-2,2′-bipyridine." Synthesis. Available at: [Link]

Sources

- 1. The combination of auxin and paraquat produces an additive effect on leaf bleaching but an antagonistic effect on root branching [maxapress.com]

- 2. Diquat - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journalcsij.com [journalcsij.com]

Methodological & Application

Strategic Functionalization: Regioselective Suzuki-Miyaura Coupling of 6'-Bromo-2-chloro-3,3'-bipyridine

Executive Summary

The functionalization of 6'-Bromo-2-chloro-3,3'-bipyridine represents a classic yet critical challenge in medicinal chemistry: the discrimination between two electrophilic sites on a bis-heteroaryl scaffold. This guide details a reliable, self-validating protocol for the sequential functionalization of this scaffold. By exploiting the inherent kinetic difference between the C–Br and C–Cl bonds, researchers can achieve high regioselectivity—coupling exclusively at the 6'-position first, followed by activation of the 2-position under forcing conditions.

Structural Analysis & Reactivity Profiling

The Scaffold Anatomy

The substrate consists of two pyridine rings linked at the 3-positions. The reactivity profile is dictated by the halogen's identity and its position relative to the pyridine nitrogen.[1]

-

Site A (6'-Bromo): Located

to the nitrogen. The C–Br bond energy (~276 kJ/mol) is significantly lower than that of C–Cl. This site undergoes rapid oxidative addition with standard Pd(0) catalysts.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Site B (2-Chloro): Also located

to the nitrogen. While the 2-position is electronically activated for nucleophilic attack, the strong C–Cl bond (~339 kJ/mol) renders it inert to mild palladium species, effectively serving as a "masked" electrophile during the first coupling event.

Mechanistic Logic: Kinetic Control

The success of this protocol relies on Kinetic Control . The rate of oxidative addition (

By selecting a ligand system that is electron-neutral (e.g., PPh

Visualizing the Reactivity Landscape

Figure 1: Reactivity hierarchy of the dihalo-bipyridine scaffold. Green path indicates the preferred first reaction site.

Experimental Protocols

Phase 1: Regioselective Coupling at C6'-Br

Objective: Install the first aryl group (Ar¹) at the 6'-position while preserving the 2-Cl handle.

Reagents & Conditions

-

Catalyst: Pd(PPh

) -

Ligand Strategy: Triphenylphosphine (PPh

) is preferred. It is not electron-rich enough to easily activate the C-Cl bond. -

Base: Na

CO -

Solvent: 1,4-Dioxane/Water (4:1).[2]

Step-by-Step Protocol

-

Setup: Charge a reaction vial with 6'-Bromo-2-chloro-3,3'-bipyridine (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(PPh

) -

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling.

-

Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and 2.0 M Na

CO -

Reaction: Heat to 80°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS.[3] Look for the consumption of the bromide (M+) and formation of the mono-coupled product (M+Ar-Br). If bis-coupling (>5%) is observed, lower temperature to 60°C.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na

SO

Phase 2: Sequential Activation of C2-Cl

Objective: Functionalize the remaining 2-chloro site with a second aryl group (Ar²).

Reagents & Conditions

-

Catalyst: Pd

(dba) -

Ligand Strategy: Buchwald dialkylbiaryl phosphines (XPhos/SPhos) are electron-rich and bulky, facilitating oxidative addition into the difficult C-Cl bond.

-

Base: K

PO -

Solvent: Toluene/Water (10:1) or n-Butanol.

Step-by-Step Protocol

-

Setup: Use the mono-coupled product from Phase 1 (1.0 equiv). Add Ar²-Boronic Acid (1.5 equiv), Pd

(dba) -

Degassing: Rigorous degassing is essential as electron-rich ligands are oxidation-sensitive.

-

Reaction: Heat to 100–110°C for 12–24 hours.

-

Note: If conversion is low, switch to a Pd-PEPPSI-IPr catalyst system, which is exceptionally active for chloropyridines.

-

-

Workup: Standard aqueous workup. Note that bipyridines can chelate metals; a wash with an aqueous solution of L-Cysteine or thiourea may be needed to remove residual Palladium.

Troubleshooting & Optimization Logic

The following decision tree helps navigate common failure modes.

Figure 2: Troubleshooting workflow for common Suzuki coupling anomalies.

Comparative Ligand Performance Data

The choice of ligand dictates the "switch" between Phase 1 and Phase 2.

| Ligand Class | Representative | Rec.[3][4][5][6][7][8] Phase | Mechanism of Action |

| Triarylphosphine | PPh | Phase 1 | Moderate electron donation. Activates C-Br but not C-Cl at <90°C. |

| Ferrocenyl | dppf | Phase 1 | Bidentate; large bite angle. Good for sterically hindered partners but generally C-Br selective. |

| Dialkylbiaryl | XPhos / SPhos | Phase 2 | Highly electron-rich. Increases electron density on Pd(0), forcing oxidative addition into strong C-Cl bonds. |

| NHC | IPr / IMes | Phase 2 | Strong |

References

-

National Institutes of Health (PMC). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016).[6][9] Retrieved from [Link]

-

MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. (2013).[8][10] Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sequential Functionalization of Bromo-Chloro Bipyridines

Topic: Sequential Functionalization of Bromo-Chloro Bipyridines Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of 2,2'-bipyridines is a cornerstone in the synthesis of optoelectronic materials, transition metal ligands, and pharmaceutical pharmacophores. However, the presence of two halogenated sites (bromo and chloro) on a bipyridine scaffold presents a distinct chemoselective challenge. While the difference in bond dissociation energy (BDE) between C-Br and C-Cl theoretically allows for sequential coupling, the bipyridine product itself often acts as a catalyst poison, chelating the palladium center and arresting the catalytic cycle.

This guide details a field-proven workflow for the site-selective sequential functionalization of bromo-chloro bipyridines. It moves beyond standard textbook protocols to address the specific "bipyridine effect," utilizing kinetic control for the first addition and ligand-accelerated catalysis for the second.

Mechanistic Basis of Chemoselectivity

To achieve high fidelity in sequential coupling, one must exploit the kinetic differences in oxidative addition while mitigating catalyst deactivation.

The Reactivity Hierarchy

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, etc.), the rate-determining step is typically the oxidative addition of Pd(0) into the carbon-halogen bond.

-

C-Br Bond: Weaker BDE (~68 kcal/mol). Oxidative addition is rapid and occurs under mild thermal conditions.

-

C-Cl Bond: Stronger BDE (~81 kcal/mol). Oxidative addition is sluggish and requires electron-rich ligands or higher temperatures.

The "Bipyridine Trap" (Catalyst Poisoning)

A critical failure mode in bipyridine synthesis is product inhibition. The newly formed bipyridine functionality can chelate the Pd(II) intermediate, forming a stable, catalytically inactive species (e.g., [Pd(bipy)L2]).

-

Solution: For the second coupling (C-Cl), use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃). These ligands are sterically demanding, preventing the bipyridine nitrogen atoms from displacing the phosphine and chelating the metal center.

Strategic Workflow: The Decision Tree

The following diagram outlines the logical flow for sequentially functionalizing a generic 5-bromo-5'-chloro-2,2'-bipyridine scaffold.

Caption: Workflow for sequential functionalization, highlighting the critical intervention point for catalyst poisoning during the second coupling step.

Experimental Protocols

Protocol A: Site-Selective C-Br Coupling (Kinetic Control)

Objective: Functionalize the bromine position while leaving the chlorine intact. Mechanism: Exploits the faster oxidative addition of C-Br.

Reagents:

-

Substrate: 5-bromo-5'-chloro-2,2'-bipyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Note: Avoid large excess to prevent minor C-Cl attack.

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water (4:1:1)

Procedure:

-

Setup: Charge a Schlenk flask with the bipyridine substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed solvents and aqueous base via syringe.

-

Reaction: Heat to 60–70°C . Crucial: Do not exceed 80°C. Monitor by TLC/LCMS every hour. The reaction typically completes in 4–6 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography.

-

Note: The mono-coupled product often elutes significantly later than the starting material due to increased polarity (if coupling a polar group) or earlier (if coupling a non-polar aryl).

-

Protocol B: C-Cl Activation (Ligand-Accelerated)

Objective: Functionalize the remaining chlorine position. Mechanism: Uses bulky, electron-rich ligands to facilitate oxidative addition into the inert C-Cl bond and prevent product inhibition.

Reagents:

-

Substrate: Mono-functionalized Chloro-bipyridine (from Protocol A) (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

-

Pre-Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)

-

Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)

-

-

Base: K₃PO₄ (3.0 equiv) — Note: Anhydrous phosphate is often superior for difficult chlorides.

-

Solvent: 1,4-Dioxane or n-Butanol (0.2 M)

Procedure:

-

Setup: Charge a reaction vial with the chloro-bipyridine, boronic acid, base, and Pd precatalyst.

-

Degassing: This step is critical for electron-rich phosphines. Cycle Argon/Vacuum 3x.

-

Reaction: Add solvent.[1] Heat to 100–110°C (reflux).

-

Monitoring: Reaction may take 12–24 hours.[2] If conversion stalls, add a second portion of catalyst (1 mol%).

-

Workup: Standard aqueous workup.

-

Scavenging: If residual Pd is an issue (common with bipyridines), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.

Data Summary: Condition Comparison

| Parameter | Protocol A (C-Br Selective) | Protocol B (C-Cl Forcing) |

| Primary Challenge | Avoiding over-reaction at C-Cl | Overcoming C-Cl inertness & Pd poisoning |

| Temperature | Mild (60–70°C) | High (100–110°C) |

| Catalyst System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | XPhos Pd G2 or SPhos Pd G2 |

| Ligand Type | Standard Aryl Phosphine | Bulky, Electron-Rich Dialkylbiaryl Phosphine |

| Base | Na₂CO₃ (Mild) | K₃PO₄ or Cs₂CO₃ (Stronger/Anhydrous) |

| Equivalents (Boron) | Strict stoichiometry (1.05 eq) | Excess (1.5 eq) |

Troubleshooting & Optimization

Issue: "Scrambling" (Halogen Exchange)

-

Symptom: You observe the C-Cl site reacting before the C-Br, or a mixture of regioisomers.

-

Cause: Phosphine ligands can sometimes facilitate halogen exchange on the Pd center.

-

Fix: Switch to Pd(dppf)Cl₂ for the first step. The bidentate ligand dppf has a large bite angle that favors reductive elimination over scrambling, maintaining high fidelity for the bromide.

Issue: Stalled Reaction at Step 2

-

Symptom: 50% conversion of the chloro-bipyridine, then activity stops.

-

Cause: The bipyridine product has poisoned the catalyst.

-

Fix: Increase the ligand-to-metal ratio (L/Pd) to 2:1 or 3:1 if using separate Pd source and ligand. Alternatively, add CuI (5 mol%) as a co-catalyst; Copper can transiently mask the bipyridine nitrogen, freeing the Palladium.

References

-

Handwerker, H. et al. (2006). "Regioselective coupling of 2,4-dichloropyrimidine and related heterocycles." Journal of Organic Chemistry.

-

Littke, A. F.[3] & Fu, G. C. (2002).[4] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition.

-

Billingsley, K. & Buchwald, S. L. (2007). "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides." Journal of the American Chemical Society.

-

BenchChem Technical Support. (2025). "Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine." BenchChem.[2]

-

Schroter, S. et al. (2018). "Sustainable synthesis of bipyridines: Overcoming catalyst poisoning." Royal Society of Chemistry (RSC) Advances.

Sources

Introduction: The Strategic Value of Asymmetry in Bipyridine Ligands

An Application Guide for the Synthesis of Non-Symmetric Biaryl Ligands Utilizing a 3,3'-Bipyridine Core

Bipyridines are a cornerstone class of ligands in coordination chemistry, pivotal to advancements in catalysis, materials science, and drug development.[1][2][3][4] While symmetrical bipyridines have been extensively studied, the introduction of asymmetry unlocks finer control over the electronic and steric properties of the resulting metal complexes.[5][6][7] Non-symmetric biaryl ligands built upon a 3,3'-bipyridine core are particularly valuable. The 3,3'-linkage imparts a unique, non-coplanar geometry and flexible coordination behavior compared to the more rigid 2,2' and 4,4' isomers.[8] This structural motif is instrumental in creating chiral environments for asymmetric catalysis and developing materials with tailored photophysical properties.[3][9]

However, the synthesis of these target molecules presents distinct challenges. The primary hurdles include achieving regioselective functionalization of a single pyridine ring and mitigating the formation of undesired symmetric homocoupled products.[1][2][10] This guide provides a detailed overview of robust synthetic strategies, focusing on modern cross-coupling reactions, and delivers field-tested protocols to empower researchers in their synthetic endeavors.

Navigating Synthetic Strategies: A Comparative Overview

The construction of the C-C bond to form the non-symmetric biaryl system is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The choice of methodology is critical and depends on factors such as the availability of starting materials, required functional group tolerance, and scalability.

-

Suzuki-Miyaura Coupling : This is often the method of choice due to the operational simplicity and the general stability of the required boronic acid or boronate ester reagents.[4][11] It exhibits broad functional group tolerance, making it suitable for complex molecule synthesis. However, the stability and reactivity of certain heteroarylboronic acids, particularly 2-pyridyl derivatives, can sometimes be problematic, although 3- and 4-pyridylboronic acids are generally stable.[1][4]

-

Negishi Coupling : This reaction is renowned for its high yields and excellent functional group tolerance, even with sensitive groups.[12][13][14] The organozinc reagents used are highly reactive, which is advantageous for coupling challenging substrates.[1][4] The primary drawback is their high sensitivity to moisture and air, necessitating strict anhydrous and inert atmosphere techniques.[14]

-

Kumada Coupling : As one of the earliest cross-coupling reactions, the Kumada coupling is a cost-effective method that utilizes readily available Grignard reagents.[15][16][17] Its main limitation is the high reactivity and basicity of the Grignard reagent, which is incompatible with many functional groups (e.g., esters, ketones, acidic protons).[15][16]

-

Stille Coupling : While highly effective and tolerant of many functional groups, the Stille coupling is often avoided due to the high toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product.[1][12]

To aid in the selection process, the following decision tree outlines a logical approach to choosing the optimal synthetic route.

Caption: Decision tree for selecting a bipyridine synthesis method.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a non-symmetric 3-aryl-3'-bipyridine derivative via a palladium-catalyzed Suzuki-Miyaura coupling.

Caption: General scheme for Suzuki-Miyaura coupling.

Materials and Reagents

-

3-Bromo-3'-chloropyridine (or other suitable halopyridine) (1.0 equiv)

-

Arylboronic acid pinacol ester (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

-

Toluene, anhydrous

-

Deionized Water

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen) manifold

Detailed Step-by-Step Methodology

-

Vessel Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.

-

Reagent Addition: To the Schlenk tube, add the 3-halopyridine (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

-

Scientist's Note: The ligand (SPhos) is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. The base (K₃PO₄) is essential for activating the boronic acid/ester for transmetalation.[18]

-

-

Atmosphere Exchange: Evacuate the Schlenk tube and backfill with argon. Repeat this process three times to ensure a completely inert atmosphere.

-

Solvent Addition: Add degassed solvent via syringe. A common system is a 10:1 mixture of toluene and water.

-

Scientist's Note: Degassing the solvent by sparging with argon or using freeze-pump-thaw cycles is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Negishi Cross-Coupling

This protocol outlines the synthesis of a non-symmetric bipyridine using a Negishi coupling, which involves the in situ preparation of an organozinc reagent.

Caption: Experimental workflow for Negishi coupling.

Materials and Reagents

-

3-Bromopyridine (for organozinc reagent) (1.1 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

Anhydrous Zinc Chloride (ZnCl₂) solution in THF (1.2 equiv)

-

3-Chloropyridine derivative (coupling partner) (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flasks, syringes, and cannula

-

Inert atmosphere (Argon or Nitrogen)

Detailed Step-by-Step Methodology

Part A: In Situ Preparation of the Pyridylzinc Reagent [14]

-

Setup: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the 3-bromopyridine (1.1 equiv) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

-

Scientist's Note: The low temperature is critical to prevent side reactions and ensure regioselective lithiation. The dropwise addition controls the exothermic reaction.

-

-

Transmetalation: To this solution, add the anhydrous ZnCl₂ solution dropwise at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional hour. The organozinc reagent is now ready for the coupling step.[12]

Part B: The Coupling Reaction [13]

-

Setup: In a separate flame-dried Schlenk flask, add the 3-chloropyridine derivative (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reagent Transfer: Transfer the freshly prepared organozinc reagent from Part A to the second flask via a cannula under a positive pressure of argon.

-

Scientist's Note: The organozinc reagent is not isolated due to its sensitivity. A cannula transfer under inert gas is the standard method to move air-sensitive reagents between flasks.

-

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

-

Monitoring, Work-up, and Purification: Follow steps 6-8 as described in the Suzuki-Miyaura protocol. The work-up typically begins with a careful quench of the reaction with saturated aqueous ammonium chloride (NH₄Cl).

Data Presentation and Troubleshooting

The success of these reactions is highly dependent on the specific substrates used. Below is a table summarizing typical parameters and a troubleshooting guide for common issues.

Table 1: Typical Reaction Parameters and Outcomes

| Coupling Method | Catalyst Loading | Base/Additive | Typical Temp. (°C) | Typical Time (h) | Common Yield Range |

| Suzuki-Miyaura | 1-5 mol% Pd | K₃PO₄, Cs₂CO₃ | 80-110 | 12-24 | 60-95% |

| Negishi | 2-5 mol% Pd | None required | 50-80 | 12-18 | 70-98% |

| Kumada | 1-5 mol% Ni/Pd | Grignard Reagent | 0 - 65 | 2-12 | 50-90% |

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Deactivated catalyst (oxidation).2. Poor quality reagents.3. Insufficient temperature/time. | 1. Ensure rigorous inert atmosphere and use degassed solvents.2. Use freshly purified substrates and high-purity catalyst/ligands.3. Increase temperature or reaction time; monitor by TLC/GC-MS. |

| Homocoupling Product | 1. (Suzuki) Premature protodeborylation.2. (Negishi) Sub-optimal stoichiometry or slow addition of organozinc reagent. | 1. Use anhydrous base and solvents.2. Use a slight excess (1.1-1.2 equiv) of the organometallic reagent and add it slowly to the reaction mixture.[10] |

| Incomplete Conversion | 1. Insufficient catalyst loading.2. (Stille) Slow transmetalation. | 1. Increase catalyst/ligand loading.2. For Stille coupling, consider adding a Cu(I) co-catalyst to accelerate transmetalation.[10] |

| Dehalogenation | Reductive dehalogenation is a known side reaction, especially with nickel catalysts. | Switch to a palladium catalyst system, which often shows lower rates of this side reaction.[19] |

By carefully selecting a synthetic strategy and adhering to these detailed protocols, researchers can efficiently synthesize a diverse range of non-symmetric biaryl ligands based on the versatile 3,3'-bipyridine core, enabling further discoveries in their respective fields.

References

- ChemRxiv. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.

- Organic Letters. Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes.

- MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives.

- Alfa Chemistry. Kumada Cross-Coupling Reaction.

- Organic Chemistry Portal. Kumada Coupling.

- PMC. Nonsymmetrical Bis-Azine Biaryls from Chloroazines: A Strategy Using Phosphorus Ligand-Coupling.

- Benchchem. Addressing challenges in the synthesis of unsymmetrical bipyridines.

- Organic Syntheses Procedure. 5-Methyl-2,2'-Bipyridine.

- Chemical Communications (RSC Publishing). Accessing unsymmetrical Ru(ii) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties.

-

Wikipedia. Kumada coupling. Available from: [Link]

-

Wikipedia. Negishi coupling. Available from: [Link]

- Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives.

- Benchchem. Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol.

-

RSC Publishing. Modular preparation of cationic bipyridines and azaarenes via C–H activation. Available from: [Link]

-

MOST Wiedzy. Spectroscopic studies on physicochemical properties of selected unsymmetrical bisacridine derivatives and NMR analysis of their. Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis. Available from: [Link]

-

University of Johannesburg. Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. Available from: [Link]

-

ResearchGate. Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]

- Benchchem. Theoretical and Computational Exploration of 3,3'-Bipyridine Ligands: A Technical Guide.

-

PMC. Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]

-

MDPI. Non-Symmetrically Fused Bis(arylimino)pyridines with para-Phenyl Substitution: Exploring Their Use as N′,N,N″-Supports in Iron Ethylene Polymerization Catalysis. Available from: [Link]

Sources

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]

- 2. Nonsymmetrical Bis-Azine Biaryls from Chloroazines: A Strategy Using Phosphorus Ligand-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modular preparation of cationic bipyridines and azaarenes via C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04864K [pubs.rsc.org]

- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accessing unsymmetrical Ru(ii) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. Non-Symmetrically Fused Bis(arylimino)pyridines with para-Phenyl Substitution: Exploring Their Use as N′,N,N″-Supports in Iron Ethylene Polymerization Catalysis | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Kumada Coupling [organic-chemistry.org]

- 17. Kumada coupling - Wikipedia [en.wikipedia.org]

- 18. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 19. preprints.org [preprints.org]

Synthesis of atropisomeric 3,3'-bipyridine ligands

Application Note: Synthesis of Atropisomeric 3,3'-Bipyridine Ligands

Executive Summary & Strategic Rationale

Atropisomeric 3,3'-bipyridines represent a privileged class of chiral ligands and organocatalysts (specifically N,N'-dioxides). Unlike their 2,2'-bipyridine counterparts, which chelate metals in a planar fashion, 3,3'-bipyridines possess a twisted biaryl axis due to steric repulsion at the ortho positions (C2/C2' and C4/C4'). This structural rigidity makes them ideal for:

-

Asymmetric Nucleophilic Catalysis: As chiral Lewis bases (e.g., N-oxides).

-

Drug Discovery: As restricted-rotation scaffolds to lock pharmacophores in bioactive conformations (reducing entropic penalty upon binding).[1]

The Challenge: The rotational energy barrier (

This guide details two primary workflows:

-

Protocol A: Direct Stereoselective Oxidative Coupling (Central-to-Axial Chirality Transfer).

-

Protocol B: Racemic Cross-Coupling followed by Optical Resolution (Scalable).

Mechanistic Principles & Decision Logic

The synthesis hinges on the "Buttressing Effect." To ensure configurational stability, substituents at C2/C2' (proximal to Nitrogen) or C4/C4' must be large enough to clash during rotation.

Decision Tree: Synthetic Route Selection

Caption: Logical flow for selecting the optimal synthetic pathway based on precursor availability and target structure.

Protocol A: Stereoselective Oxidative Coupling (The Malkov-Fukazawa Method)

This method is superior for synthesizing Chiral Bipyridine N,N'-Dioxides . It utilizes a "central-to-axial" chirality transfer where a chiral substituent on the pyridine ring directs the axial configuration during the dimerization event.

Mechanism: Lithiation of a pyridine N-oxide at the 2-position, followed by oxidation (using

Materials

-

Substrate: Chiral Pyridine N-oxide (e.g., derived from pinane-fused pyridine or a pyridine with a chiral ether at C2/C4).

-

Base: Lithium Diisopropylamide (LDA), freshly prepared.

-

Oxidant: Dry Oxygen (

) balloon or Iodine ( -

Solvent: Anhydrous THF (water < 50 ppm).

Step-by-Step Methodology

-

Preparation of LDA:

-

In a flame-dried Schlenk flask under Argon, dissolve diisopropylamine (1.5 equiv) in THF.

-

Cool to -78°C. Add n-BuLi (1.5 equiv) dropwise. Stir for 30 min.

-

-

Lithiation:

-

Dissolve the Chiral Pyridine N-oxide (1.0 equiv) in THF.

-

Add this solution dropwise to the LDA mixture at -78°C.

-

Critical Step: The solution will turn deep red/purple, indicating the formation of the 2-lithiated species. Stir for 30–60 mins at -78°C.

-

-

Oxidative Dimerization:

-

Method A (Oxygen): Introduce a balloon of dry

via a needle. Vigorously stir at -78°C. The color will fade (quenching of the lithiated species). -

Method B (Iodine): Add a solution of

(0.6 equiv) in THF dropwise.

-

-

Workup:

-

Quench with saturated aqueous

. -

Extract with DCM (x3). Dry over

. -

Purify via flash chromatography (typically requiring polar eluents like DCM/MeOH due to the N-oxide nature).

-

Validation:

-

dr (Diastereomeric Ratio): Assess via

NMR. Expect >95:5 dr if the chiral auxiliary provides sufficient bulk.

Protocol B: Suzuki-Miyaura Cross-Coupling & Resolution

For general 3,3'-bipyridine ligands (not N-oxides), a transition-metal catalyzed coupling is robust. Since direct asymmetric Suzuki coupling of pyridines is notoriously difficult due to catalyst poisoning by Nitrogen, a Racemic Synthesis + Resolution strategy is the industry standard for reliability.

Phase 1: Synthesis of Racemic Scaffold

Reaction: 3-Bromo-2-methylpyridine + 3-Pinacolatoboron-2-methylpyridine

-

Catalyst System:

(5 mol%) + -

Conditions:

-

Solvent: Toluene/Water (10:1).

-

Base:

(3.0 equiv). -

Temp: 100°C, 12 hours, sealed tube.

-

-

Purification: Silica gel chromatography (EtOAc/Hexanes).

Phase 2: Optical Resolution (The Tartrate Method)

Classic resolution is often more cost-effective than chiral chromatography for multi-gram scales.

-

Salt Formation:

-

Dissolve racemic 3,3'-bipyridine (1.0 g) in hot Ethanol (10 mL).

-

Add (+)-Dibenzoyl-D-tartaric acid (0.5 equiv) dissolved in hot Ethanol.

-

-

Crystallization:

-

Allow to cool slowly to RT, then 4°C overnight.

-

Filter the precipitate. This is usually the diastereomeric salt of one enantiomer.

-

-

Free Basing:

-

Suspend crystals in DCM.

-

Wash with 1M NaOH. The chiral acid stays in the aqueous phase; the enantiopure ligand enters the DCM.

-

-

Recycle:

-

The mother liquor is enriched in the opposite enantiomer. Racemize it by heating in acid (if desired) or resolve with (-)-Dibenzoyl-L-tartaric acid.

-

Quality Control & Data Analysis

Analytical Parameters Table

| Parameter | Method | Acceptance Criteria | Notes |

| Chemical Purity | HPLC (C18) / 1H NMR | > 98% | Check for residual Pd (<10 ppm for bio-assays). |

| Enantiomeric Excess (ee) | Chiral HPLC / SFC | > 99% | Common Columns: Chiralpak IA, IB, or IC. |

| Absolute Config | X-Ray Crystallography | R-factor < 5% | Anomalous dispersion required for absolute assignment. |

| Rotational Barrier | Variable Temp NMR | If < 24 kcal/mol, the compound will racemize at RT. |

Diagram: QC Workflow for Atropisomers

Caption: Standardized validation workflow for ensuring enantiomeric purity and absolute configuration.

Troubleshooting & Expert Tips

-

Racemization Risk: Avoid high temperatures (>80°C) during workup if the substituents are not bulky (e.g., only Methyl groups). If using Suzuki coupling at 100°C, ensure the barrier is high enough to survive the reaction conditions, or expect a racemate.

-

Catalyst Deactivation: Pyridines strongly coordinate to Pd. If conversion is low in Protocol B, switch to a precatalyst like Pd(dppf)Cl2 or increase the phosphine:Pd ratio to 4:1 to outcompete the pyridine substrate.

-

N-Oxide Reduction: If the target is the bipyridine (not the N-oxide) but you used Protocol A, reduce the N-oxide using

or Zn/AcOH. Note that this reduces the steric bulk and may lower the rotational barrier.

References

-

Malkov, A. V., et al. (2019).[5] "Stereoselective Synthesis of Atropisomeric Bipyridine N,N′-Dioxides by Oxidative Coupling." Organic Letters. [Link]

- Gutnov, A. (2004). "Synthesis of 3,3'-bipyridines (Review)." Tetrahedron.

-

Genov, M., et al. (2004). "Synthesis of chiral bipyridines via cross-coupling." Journal of Organometallic Chemistry. [Link]

-

Raffa, R. B., et al. (2020).[6] "Atropisomeric Drugs: Basic Concept and Example of Application to Drug Development." Pharmacology & Pharmacy. [Link]

-

Organic Syntheses. (2002).[7] "Synthesis of Halomethyl-2,2'-Bipyridines." (Standard protocols for bipyridine functionalization). [Link]

Sources

- 1. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Bipyridine Synthesis & Homocoupling Prevention

[1]

Diagnostic Interface: Identifying the Failure Mode

Before optimizing conditions, you must identify which homocoupling pathway is active. In cross-coupling (e.g., Py-A + Py-B), three outcomes are possible: the desired cross-product (A-B) and two homocoupled impurities (A-A or B-B).

Interactive Diagnostic Flowchart

Use this logic tree to determine the root cause based on your LC-MS/NMR data.